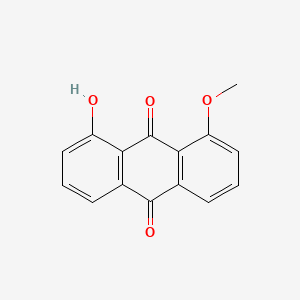

1-Hydroxy-8-methoxyanthracene-9,10-dione

Description

Contextualizing Anthraquinone (B42736) Derivatives in Chemical Biology and Medicinal Chemistry Research

Anthraquinones are a large class of aromatic compounds based on the anthracene (B1667546) scaffold, characterized by a 9,10-dioxoanthracene core. researchgate.netwikipedia.org This structural motif is prevalent in both natural and synthetic chemistry and serves as a privileged scaffold in drug discovery. researchgate.net Anthraquinone derivatives are found in various natural sources, including plants, fungi, lichens, and insects, and have been used for centuries in traditional medicine. wikipedia.orgresearchgate.netinteresjournals.orgnih.gov

In the realms of chemical biology and medicinal chemistry, anthraquinones are recognized for their vast range of biological activities. These compounds and their derivatives have been investigated for numerous pharmacological applications, including as laxatives, antimicrobial, and anti-inflammatory agents. researchgate.net Contemporary research has significantly focused on their potential as anticancer agents. researchgate.netinteresjournals.org Mechanistically, many anthraquinone-based compounds exert their effects by targeting essential cellular proteins and processes, such as kinases, topoisomerases, and DNA synthesis, leading to the inhibition of cancer progression. researchgate.netinteresjournals.org The versatility of the anthraquinone core allows for extensive structural modifications, enabling chemists to synthesize derivatives with optimized therapeutic properties. researchgate.net This has led to the development of clinically used anticancer drugs like mitoxantrone (B413) and pixantrone. wikipedia.orgmdpi.com

Historical Perspectives on Anthraquinone Research Relevant to 1-Hydroxy-8-methoxyanthracene-9,10-dione

The history of anthraquinones is deeply rooted in the study of natural pigments. For millennia, dyes like alizarin (B75676) from the madder plant and carminic acid from cochineal insects were major articles of commerce. wikipedia.orgbritannica.com A pivotal moment in anthraquinone chemistry occurred in 1868 when German chemists Carl Graebe and Carl Liebermann determined the structure of alizarin and developed its synthesis from anthracene, a component of coal tar. wikipedia.orgnih.gov This achievement not only marked the first synthesis of a natural dye but also launched the synthetic dye industry and spurred deeper investigation into anthraquinone chemistry. wikipedia.orgwikipedia.org

The transition from dyes to drugs began with the observation of the biological effects of these compounds. The historical use of plants like rhubarb and senna, which are rich in anthraquinone glycosides, as laxatives is well-documented in traditional Chinese medicine. nih.gov In the 20th century, the focus shifted towards harnessing the cytotoxic properties of anthraquinones for cancer therapy. The discovery of the anthracycline family of chemotherapy drugs, derived from Streptomyces bacteria, was a major breakthrough. wikipedia.org This history of structural elucidation and synthetic development, driven initially by the textile industry, laid the essential groundwork for the later exploration of specifically functionalized derivatives like this compound for targeted therapeutic applications.

Significance of this compound in Contemporary Chemical Research

This compound, a specific derivative of the anthraquinone family, has emerged as a compound of significant interest in modern chemical and biomedical research. It has been identified from natural sources, such as the fungus Grosmannia wageneri. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C15H10O4 |

| Molecular Weight | 254.24 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1-Hydroxy-8-methoxyanthraquinone, 6PGD-IN-1, Compound S3 |

| CAS Number | 5539-66-2 |

The contemporary significance of this compound stems largely from its identification as a potent and specific inhibitor of the metabolic enzyme 6-phosphogluconate dehydrogenase (6PGD). emory.educenmed.commedchemexpress.comnih.gov 6PGD is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route for cancer cell growth. The inhibition of this enzyme represents a targeted strategy in cancer research.

Key research findings have highlighted the potential of this compound, often referred to in literature as compound S3, in oncology. emory.edunih.gov

| Research Area | Finding | Reference |

|---|---|---|

| Enzyme Inhibition | Identified as an inhibitor of 6-phosphogluconate dehydrogenase (6PGD) with an IC50 of 17.8 µM. | cenmed.commedchemexpress.commedchemexpress.com |

| Anticancer Activity (In Vivo) | Significantly reduced the growth of a human lung cancer cell line implanted in mice. | emory.edu |

| Anticancer Activity (In Vitro) | Inhibits the viability of human lung cancer (H1299) and leukemia (K562) cell lines. | medchemexpress.com |

| Chemoresistance Reversal | Shown to reverse cisplatin (B142131) resistance in ovarian and lung cancer cell lines by inhibiting 6PGD. | nih.gov |

Research has demonstrated that this compound can effectively suppress the proliferation of various cancer cells. nih.gov For instance, studies showed it could reduce the growth of a lung cancer xenograft model in mice. emory.edu It is a derivative of the natural pigment parietin (also known as physcion), which itself has been shown to kill leukemia cells in laboratory settings without apparent toxicity to healthy blood cells. emory.edu Furthermore, investigations have revealed that by inhibiting 6PGD, this compound can help overcome resistance to conventional chemotherapy drugs like cisplatin in certain cancer cells. nih.gov These findings underscore the compound's importance as a lead structure for the development of new, targeted anticancer therapies.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-8-methoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c1-19-11-7-3-5-9-13(11)15(18)12-8(14(9)17)4-2-6-10(12)16/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZMLZHLNDNLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347338 | |

| Record name | 1-Hydroxy-8-methoxyanthra-9,10-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5539-66-2 | |

| Record name | 1-Hydroxy-8-methoxyanthra-9,10-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Approaches and Methodologies for 1 Hydroxy 8 Methoxyanthracene 9,10 Dione and Its Analogs

Strategies for the Construction of the Anthracene-9,10-dione Core

The formation of the tricyclic anthraquinone (B42736) skeleton is the foundational step in the synthesis of 1-hydroxy-8-methoxyanthracene-9,10-dione and its analogs. Various synthetic methods have been developed to construct this core structure, often involving cyclization and acylation reactions. numberanalytics.com

One of the most classical and widely used methods is the Friedel-Crafts acylation reaction. numberanalytics.comroyalsocietypublishing.org This approach typically involves the reaction of a benzene (B151609) derivative with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride. royalsocietypublishing.org The resulting benzoylbenzoic acid intermediate then undergoes an intramolecular cyclization with a strong acid to form the anthracene-9,10-dione core. royalsocietypublishing.org The choice of starting materials allows for the introduction of substituents onto the aromatic rings, although controlling regioselectivity can be a challenge. numberanalytics.com More recent developments include palladium-catalyzed dual acylation protocols that offer a one-pot relay process, improving efficiency and reducing waste compared to traditional stepwise methods. thieme.de

In recent years, organocatalysis has emerged as a powerful tool for the construction of complex molecular architectures, including the anthracene-9,10-dione core. Benzannulation, the formation of a new benzene ring, can be achieved using organocatalysts to promote cycloaddition reactions.

An efficient one-pot synthesis of anthraquinones has been developed utilizing an L-proline catalyzed [4+2] cycloaddition (Diels-Alder reaction). rsc.orgresearchgate.net This methodology involves the in situ generation of an azadiene from α,β-unsaturated aldehydes, which then reacts with a 1,4-naphthoquinone (B94277) derivative. rsc.orgdntb.gov.ua This tandem benzannulation strategy allows for the construction of diverse anthraquinones in good to excellent yields under mild conditions. rsc.orgresearchgate.net The use of an organocatalyst avoids the need for metal catalysts, aligning with the principles of green chemistry. rsc.org

| Catalyst | Dienophile | Diene Precursor (Aldehyde) | Product | Yield (%) |

| L-proline | 1,4-Naphthoquinone | Cinnamaldehyde | 2-Phenylanthracene-9,10-dione | 95 |

| L-proline | 1,4-Naphthoquinone | Crotonaldehyde | 2-Methylanthracene-9,10-dione | 93 |

| L-proline | 5-Hydroxy-1,4-naphthoquinone | Cinnamaldehyde | 1-Hydroxy-7-phenylanthracene-9,10-dione | 81 |

This table presents examples of L-proline catalyzed benzannulation reactions for the synthesis of various anthraquinone derivatives, demonstrating the versatility of this organocatalytic approach. researchgate.net

Regioselective Functionalization of Anthraquinone Scaffolds

Once the anthracene-9,10-dione core is assembled, the introduction and manipulation of functional groups in a regioselective manner are critical for synthesizing specific target molecules like this compound. The reactivity of the anthraquinone nucleus is influenced by the existing substitution pattern, allowing for a range of chemical transformations. numberanalytics.com

Methylation is a key functionalization step, particularly for converting hydroxyl groups to methoxy (B1213986) groups. Dimethyl sulfate (B86663) ((CH₃)₂SO₄ or Me₂SO₄) is a powerful and widely used methylating agent in organic synthesis due to its high reactivity and low cost. wikipedia.orgnih.gov It readily methylates phenols, such as the hydroxyl groups on an anthraquinone scaffold, typically via an Sₙ2 reaction mechanism. wikipedia.org

The synthesis of this compound can be achieved through the selective monomethylation of 1,8-dihydroxyanthracene-9,10-dione. researchgate.net Conversely, this compound can be further methylated to yield 1,8-dimethoxyanthracene-9,10-dione. researchgate.net The regioselectivity of the methylation can be controlled by carefully choosing the reaction conditions, such as the solvent and base. For instance, a convenient solvent-free procedure for the dimethylation of 1,8-dihydroxyanthracene-9,10-anthraquinone using methyl tosylate has been developed, affording excellent yields. researchgate.net

| Starting Material | Methylating Agent | Product(s) | Yield (%) |

| 1,8-Dihydroxyanthracene-9,10-dione | Methyl tosylate (Solvent-free) | 1,8-Dimethoxyanthracene-9,10-dione | 95 |

| This compound | Methyl tosylate (Solvent-free) | 1,8-Dimethoxyanthracene-9,10-dione | 81 |

| 1,4-Dihydroxyanthracene-9,10-dione | Dimethyl sulfate | 1,4-Dimethoxyanthracene-9,10-dione | - |

This table summarizes methylation reactions on dihydroxyanthraquinone scaffolds. The solvent-free method provides high yields for dimethylation. researchgate.netnih.gov

Acylation reactions introduce acyl groups onto the anthraquinone scaffold, a transformation that can be used to protect hydroxyl groups or to introduce new carbon-based substituents. Friedel-Crafts acylation can be employed not only for the core synthesis but also for the functionalization of the formed anthraquinone ring system, although the deactivated nature of the quinone rings makes electrophilic substitution challenging. numberanalytics.com

A more contemporary approach involves palladium-catalyzed acylation reactions. For example, a one-pot strategy has been developed for the synthesis of substituted anthraquinones via palladium-catalyzed intermolecular direct acylation of aromatic aldehydes with o-iodoesters, followed by an intramolecular Friedel-Crafts cyclization promoted by sulfuric acid. nih.govbeilstein-journals.org This method allows for the synthesis of anthraquinones bearing various functional groups with moderate to good yields. nih.gov Acylation can also be used to modify existing functional groups, such as the acylation of 1,4-dihydroxyanthraquinone to produce 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate. nih.gov

The anthraquinone scaffold is susceptible to nucleophilic substitution reactions, which provide a direct route for introducing heteroatom functionalities. numberanalytics.comdntb.gov.ua Amination, the introduction of an amino group, is a particularly important transformation for generating biologically active aminoanthraquinone derivatives. nih.govmdpi.com

The direct displacement of a leaving group, such as a halogen or a methoxy group, by an amine nucleophile is a common strategy. dntb.gov.uamdpi.com For instance, treatment of 1,4-disubstituted anthraquinones with butylamine (B146782) in the presence of a catalyst like PhI(OAc)₂ can lead to the formation of various aminoanthraquinone derivatives. nih.govmdpi.com The selectivity of these reactions can be influenced by factors such as temperature and the nature of the substituents on the anthraquinone core. mdpi.com In some cases, amination can occur via an oxidative coupling mechanism, as demonstrated in the transition-metal-free amination of 1,4-naphthoquinone with various amines mediated by t-BuOK. rsc.orgrsc.org

| Anthraquinone Substrate | Amine | Product | Yield (%) |

| 1,4-Dihydroxyanthraquinone | Butylamine | 2-(Butylamino)-1,4-dihydroxyanthraquinone | 90 |

| 1,4-Dimethoxyanthracene-9,10-dione | Butylamine | 2-(Butylamino)anthracene-9,10-dione & 2,3-Di(butylamino)anthracene-9,10-dione | Variable |

This table illustrates the synthesis of aminoanthraquinones through nucleophilic substitution reactions on different anthraquinone substrates. nih.govmdpi.comresearchgate.net

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organohalide or triflate, is particularly powerful for creating C-C bonds. wikipedia.orgnih.gov

This reaction has been successfully applied to anthraquinone scaffolds to synthesize arylated derivatives. researchgate.net Typically, a halogenated or triflated anthraquinone is reacted with a boronic acid or its ester in the presence of a palladium catalyst and a base. wikipedia.orgdocumentsdelivered.com This approach allows for the introduction of a wide range of aryl and heteroaryl substituents onto the anthraquinone core, significantly increasing molecular diversity. For example, 1,8-diarylanthracenes have been synthesized from 1,8-dichloroanthracene (B3240527) via a Suzuki-Miyaura coupling reaction using a Pd-PEPPSI-iPr catalyst. nih.gov The versatility of the Suzuki reaction makes it a key strategy for the late-stage functionalization of complex molecules and the construction of extended π-systems. nih.govresearchgate.net

| Anthraquinone Substrate | Boronic Acid/Ester | Catalyst | Product |

| 1,8-Dichloroanthracene | Arylboronic acids | Pd-PEPPSI-iPr | 1,8-Diarylanthracenes |

| Bromoanthraquinones | Arylboronic acids | Palladium complex | Arylated anthraquinones |

| Anthraquinone-triflate | Heteroarylboronic acids | Palladium complex | Heteroarylated anthraquinones |

This table showcases the application of the Suzuki-Miyaura cross-coupling reaction for the C-C bond formation on various anthraquinone substrates. nih.govresearchgate.netdocumentsdelivered.com

Introduction of Hydroxyl and Methoxy Groups

The precise placement of hydroxyl and methoxy groups on the anthraquinone framework is a critical aspect of synthesizing this compound and its analogs. Various synthetic strategies have been developed to achieve this, often involving multi-step processes that allow for regioselective functionalization.

A primary route to this compound involves the selective methylation of 1,8-dihydroxyanthraquinone (chrysazin). This precursor is readily available and serves as a versatile starting material. The challenge lies in achieving mono-methylation in the presence of two reactive hydroxyl groups. Researchers have developed methods to control the degree of methylation, allowing for the synthesis of either the mono- or di-methylated product. One such approach involves carefully controlling reaction conditions, such as the choice of methylating agent, solvent, and temperature. For instance, refluxing 1,8-dihydroxyanthraquinone with a methylating agent in tetraglyme (B29129) has been shown to favor the formation of the mono-methylated product, this compound. Greener synthetic approaches have also been explored, eliminating the use of hazardous solvents and reagents.

The introduction of hydroxyl groups onto the anthraquinone core can be accomplished through several classical methods. The Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, followed by cyclization, is a common strategy for constructing the basic anthraquinone skeleton. nih.govnih.gov The substitution pattern of the final product is determined by the substituents on the starting benzene derivative. For instance, using a benzene ring with appropriately placed methoxy groups can lead to a dimethoxy-substituted benzoylbenzoic acid intermediate, which upon cyclization and subsequent demethylation can yield a dihydroxyanthraquinone. ijcce.ac.ir

Another powerful method for constructing the anthraquinone core is the Diels-Alder reaction. This cycloaddition reaction between a suitably substituted diene and a naphthoquinone derivative can provide a regioselective route to highly functionalized anthraquinones. nih.gov Subsequent chemical transformations can then be employed to introduce or modify hydroxyl and methoxy groups as needed.

Furthermore, nucleophilic substitution reactions on halogenated or nitrated anthraquinones can be utilized to introduce hydroxyl and methoxy functionalities. These reactions often require specific catalysts and reaction conditions to achieve the desired regioselectivity. The conversion of existing hydroxyl groups to methoxy groups is a common transformation, often achieved using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.

A summary of common methods for introducing hydroxyl and methoxy groups is presented in the table below.

| Method | Description | Key Features |

| Selective Methylation | Mono-methylation of a dihydroxyanthraquinone precursor. | Allows for precise control over the degree of methylation. |

| Friedel-Crafts Acylation | Reaction of a substituted benzene with phthalic anhydride followed by cyclization. | A versatile method for constructing the anthraquinone core with desired substitution patterns. |

| Diels-Alder Reaction | Cycloaddition of a diene and a naphthoquinone derivative. | Offers high regioselectivity in the formation of functionalized anthraquinones. |

| Nucleophilic Substitution | Displacement of leaving groups (e.g., halogens, nitro groups) with hydroxyl or methoxy groups. | Useful for modifying existing anthraquinone scaffolds. |

Advanced Synthetic Routes for Specific this compound Derivatives

The development of advanced synthetic routes has enabled the efficient and selective synthesis of specific derivatives of this compound. These modern methodologies often offer improvements in terms of yield, selectivity, and environmental impact compared to classical methods.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have emerged as powerful tools for the synthesis of aryl-substituted anthraquinone derivatives. nih.gov These reactions allow for the formation of carbon-carbon bonds between the anthraquinone core and various aryl groups, providing access to a wide range of analogs with diverse electronic and steric properties. For example, a bromo-substituted this compound could serve as a versatile intermediate for the introduction of different aryl moieties via a Suzuki coupling reaction.

One-pot synthesis methodologies are also gaining prominence as they offer a more streamlined and efficient approach to complex molecules. A dual acylation protocol, involving a palladium-catalyzed intermolecular direct acylation followed by an intramolecular Friedel-Crafts acylation, has been developed to access anthraquinones in a single pot. thieme.de This approach avoids the isolation of intermediates, saving time and reducing waste.

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a green and solvent-free alternative for Friedel-Crafts acylations. nih.gov Ball-milling has been successfully employed for the acylation of aromatic compounds with phthalic anhydride, demonstrating the potential of this technique for the synthesis of anthraquinone precursors. nih.gov

The regioselective synthesis of substituted anthraquinones can also be achieved using transition metal-arene complexes. The use of (η6-arene)chromium tricarbonyl complexes allows for the regioselective lithiation and subsequent functionalization of the aromatic ring, providing a pathway to specifically substituted anthraquinones. rsc.org

These advanced synthetic routes are summarized in the table below.

| Advanced Route | Description | Advantages |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C bonds between the anthraquinone core and aryl groups. | High efficiency and functional group tolerance. |

| One-Pot Dual Acylation | Combines intermolecular and intramolecular acylations in a single reaction vessel. | Increased efficiency, reduced waste, and time-saving. |

| Mechanochemical Friedel-Crafts Acylation | Solvent-free synthesis using mechanical force. | Environmentally friendly and potentially higher yields. |

| (Arene)Chromium Tricarbonyl Chemistry | Regioselective functionalization via metal-complexed intermediates. | High degree of regiocontrol. |

Rational Design and Synthesis of Novel Analogs based on this compound

The rational design of novel analogs of this compound is a key strategy in the discovery of new compounds with tailored properties, particularly for therapeutic applications. This approach involves understanding the structure-activity relationships (SAR) of anthraquinone derivatives and utilizing computational tools to predict the biological activity of new designs. nih.govresearchgate.net

The planar aromatic structure of the anthraquinone scaffold makes it an ideal pharmacophore for interacting with biological macromolecules, such as DNA and enzymes. researchgate.netnih.gov Subtle modifications to the substitution pattern of the anthraquinone ring can significantly impact its biological activity. For instance, the incorporation of specific functional groups, such as amino and hydroxyl groups, can enhance the interaction of the molecule with its biological target. researchgate.net

Computer-aided drug design (CADD) plays a crucial role in the rational design process. nih.gov Techniques such as molecular docking and virtual screening can be used to predict the binding affinity of designed analogs to a specific protein target. nih.gov This allows for the prioritization of synthetic targets and reduces the time and cost associated with drug discovery. By analyzing the binding modes of known anthraquinone inhibitors, researchers can design new analogs with improved potency and selectivity.

The synthesis of these rationally designed analogs often employs the synthetic methodologies described in the previous sections. The flexibility of these synthetic routes allows for the introduction of a wide variety of functional groups at specific positions on the anthraquinone core. The creation of molecular hybrids, where the anthraquinone scaffold is combined with other pharmacophores, is another promising strategy for developing novel therapeutic agents. researchgate.net

Key principles in the rational design of this compound analogs are outlined below.

| Design Principle | Description | Goal |

| Structure-Activity Relationship (SAR) Studies | Investigating how changes in chemical structure affect biological activity. | To identify key functional groups and substitution patterns for desired activity. |

| Computer-Aided Drug Design (CADD) | Utilizing computational methods to predict the interaction of molecules with biological targets. | To design novel analogs with enhanced potency and selectivity. |

| Molecular Hybridization | Combining the anthraquinone scaffold with other pharmacologically active moieties. | To develop multifunctional compounds with improved therapeutic profiles. |

Biological Activities and Pharmacological Potential of 1 Hydroxy 8 Methoxyanthracene 9,10 Dione

Anticancer and Cytotoxic Activities

1-Hydroxy-8-methoxyanthracene-9,10-dione, an anthraquinone (B42736) derivative, has demonstrated notable antitumor activity. cenmed.com The broader class of 9,10-anthraquinone derivatives has been extensively investigated for anticancer properties since the discovery of synthetic antitumor drugs like mitoxantrone (B413). nih.gov These compounds are recognized as an important structural motif in many biologically active molecules and are known to exhibit a range of pharmacological effects, including cytotoxic and anticancer activities. nih.govresearchgate.net

Research indicates that this compound can attenuate cell proliferation in cancer cells. nih.gov This aligns with the known activities of other anthracene-9,10-dione derivatives, which have been shown to possess high cytotoxic activity against various cancer cell lines. nih.gov The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. While the direct apoptotic mechanism of this compound is under investigation, related compounds in the anthracene-9,10-dione class have been found to induce apoptosis by modulating the expression of crucial regulatory proteins. nih.gov For instance, some derivatives have been shown to increase the expression of the tumor suppressor protein p53 while decreasing the expression of the anti-apoptotic protein Bcl-2, ultimately leading to cancer cell death. nih.gov

| Compound | Cancer Cell Line | IC50 (μM) | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|---|

| 4-(benzylamino)-9,10-dioxo-4a,9,9a,10-tetrahydroanthracen-1-yl 4-ethylbenzenesulfonate | CaSki (cervical cancer) | 0.3 | Cisplatin (B142131) (CDDP) | 8.0 |

Data sourced from a study on related anthracene-9,10-dione derivatives, demonstrating the potent cytotoxicity within this class of compounds. nih.gov

The compound this compound has been observed to influence the cell cycle in cancer cells. nih.gov Studies on cisplatin-resistant ovarian and lung cancer cell lines, which exhibit faster growth rates, showed a higher proportion of cells in the S and G2 phases of the cell cycle compared to their cisplatin-sensitive counterparts. nih.gov Treatment with this compound can alter this distribution, suggesting an interference with cell cycle progression. nih.gov This is a common mechanism for anticancer compounds, as halting the cell cycle prevents cancer cells from dividing and proliferating. nih.govmdpi.com Other derivatives of anthracene-9,10-dione have also been shown to induce cell cycle arrest, with some causing an accumulation of cells in the G2/M phase. nih.gov

Protein kinase CK2 is an enzyme that is frequently overexpressed in cancer cells and plays a critical role in promoting cell growth, proliferation, and suppressing apoptosis. sciforum.netnih.gov Consequently, it has emerged as a significant therapeutic target in oncology. sciforum.netmdpi.com Anthraquinone derivatives are a known class of CK2 inhibitors. researchgate.netnih.gov These planar heterocyclic molecules can fit into the active site of the CK2α subunit, competing with ATP and thus inhibiting the enzyme's activity. sciforum.net The inhibition of CK2 can trigger apoptosis, leading to the death of tumor cells. sciforum.net While direct inhibition data for this compound is specific to other enzymes, its structural similarity to known anthraquinone CK2 inhibitors like emodin (B1671224) suggests potential activity that warrants further investigation. sciforum.netnih.gov

Cisplatin is a widely used chemotherapy drug, but its effectiveness is often limited by the development of drug resistance. nih.govmdpi.com this compound (also referred to as S3 in some studies) has been shown to reverse cisplatin resistance in ovarian and lung cancer cells. nih.gov The mechanism involves the inhibition of a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), 6-phosphogluconate dehydrogenase (6PGD). nih.gov

In cisplatin-resistant cancer cells, 6PGD is often upregulated, which contributes to a higher rate of cell proliferation. nih.gov this compound specifically targets and inhibits the enzymatic activity of 6PGD. nih.gov This inhibition leads to reduced cell proliferation. nih.gov A combination treatment of this compound with cisplatin was found to significantly enhance sensitivity to the drug and increase mortality in cisplatin-resistant cell lines, demonstrating a synergistic effect. nih.gov This suggests that targeting metabolic pathways like the PPP is a viable strategy to overcome resistance to conventional chemotherapy agents. nih.gov

| Observation in Cisplatin-Resistant Cells | Action of this compound | Outcome |

|---|---|---|

| Upregulation of 6PGD enzyme | Specifically targets and inhibits 6PGD enzyme activity | Attenuates cell proliferation |

| Resistance to Cisplatin | Used in combination with Cisplatin | Significantly improves Cisplatin sensitivity and increases cell mortality |

This table summarizes the findings from a study investigating the reversal of cisplatin resistance. nih.gov

Antimicrobial Activities

The anthraquinone scaffold is present in many compounds known for their broad biological activities, including antimicrobial effects. rsc.orgnih.gov Naturally occurring and synthetic anthraquinones have been evaluated for their efficacy against a variety of microbial pathogens. nih.gov The antimicrobial properties are often linked to the specific substituents on the anthraquinone core, with factors like polarity playing a significant role in their antibacterial effects. nih.gov

While specific data on the antibacterial activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli are not extensively detailed in the reviewed literature, the broader class of anthraquinone derivatives has shown activity against these and other bacteria. For example, other anthraquinone derivatives have been evaluated for their antibacterial activity against MRSA strains. rsc.org Studies on various plant-derived phytochemicals have confirmed inhibitory effects against foodborne pathogens like S. aureus and E. coli. frontiersin.org The general findings indicate that anthraquinones can be effective against Gram-positive bacteria, and modifications to the core structure, such as the introduction of certain substituents, can enhance this activity. nih.gov However, further specific testing is required to determine the precise efficacy and spectrum of activity for this compound against these clinically important bacterial strains.

Antifungal Properties (e.g., against Candida albicans)

This compound, also known as parietin, has demonstrated notable antifungal activity against various fungal strains, including the opportunistic human pathogen Candida albicans. Research has shown that this compound exhibits a significant inhibitory effect on the growth of clinically isolated Candida albicans with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL. researchgate.netdovepress.com In comparative studies, parietin was found to be more active against the tested fungi than the crude acetone (B3395972) extract of Xanthoria parietina, the lichen from which it is commonly isolated. researchgate.netdovepress.com

Further investigations have highlighted the potential of parietin in antimicrobial photodynamic therapy (aPDT). When combined with blue light irradiation (λ = 428 nm), its antifungal efficacy against Candida albicans is significantly enhanced. mdpi.comnih.gov In such conditions, microbial growth was inhibited by over 90% at a concentration of 1.250 mg/L (4.40 µM). mdpi.comnih.gov The mechanism of this photo-enhanced activity involves the generation of reactive oxygen species (ROS), which leads to lipid peroxidation and subsequent fungal cell death. mdpi.comnih.gov This suggests that this compound acts as a photosensitizer, targeting the fungal cell membrane. mdpi.comnih.gov

The table below summarizes the antifungal activity of this compound against a clinical isolate of Candida albicans.

| Fungal Strain | Treatment Condition | Minimum Inhibitory Concentration (MIC) |

| Candida albicans (Clinical Isolate) | Standard | 62.5 µg/mL |

| Candida albicans | aPDT (λ = 428 nm) | 1.250 mg/L (4.40 µM) |

Anti-inflammatory Properties

This compound has been recognized for its anti-inflammatory properties. dovepress.commdpi.com Anthraquinone derivatives, as a class of compounds, have been investigated for their potential as anti-inflammatory agents. nih.gov The anti-inflammatory potential of parietin is attributed to its ability to modulate various inflammatory pathways.

Modulation of Pro-inflammatory Markers

The anti-inflammatory effects of this compound are linked to its capacity to modulate the expression and activity of pro-inflammatory markers. While specific molecular targets for this compound are still being fully elucidated, the broader class of anthraquinones is known to influence inflammatory responses. nih.gov Research on related compounds suggests that the anti-inflammatory action may involve the inhibition of signaling pathways that lead to the production of pro-inflammatory cytokines and other mediators of inflammation.

Antioxidant Activities

This compound exhibits significant antioxidant activities, which contribute to its various biological effects. nih.gov The antioxidant capacity of this compound is associated with its chemical structure, which allows it to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. nih.gov

Studies have demonstrated the antioxidant potential of parietin through various assays. For instance, it has been shown to protect against lipid peroxidation and stabilize cell membranes, particularly under conditions of desiccation-induced oxidative stress in lichens. nih.gov The antioxidant properties of parietin are believed to play a role in its protective effects against cellular damage. nih.gov

The antioxidant activity of this compound has been evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals.

Other Reported Biological Effects (e.g., Antidiabetic, Neuroprotective, Hepatoprotective, Antiosteoporotic, Antimalarial, Antiviral, Immunomodulatory)

Beyond its well-documented antifungal, anti-inflammatory, and antioxidant properties, this compound and related anthraquinones have been investigated for a range of other biological activities.

Antidiabetic: While direct studies on the antidiabetic effects of this compound are limited, the inhibition of carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. nih.gov Research on other natural compounds has shown that the inhibition of these enzymes can delay glucose absorption and reduce postprandial hyperglycemia. nih.gov Further investigation is needed to determine if this compound possesses similar inhibitory activities.

Neuroprotective: Anthraquinone derivatives have been explored for their neuroprotective potential. Some studies suggest that these compounds may offer protection against neurodegenerative diseases by inhibiting monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. nih.gov For instance, emodin, a structurally related anthraquinone, has shown neuroprotective effects in cellular models of neurotoxicity. researchgate.net

Hepatoprotective: The hepatoprotective effects of various natural compounds are often linked to their antioxidant and anti-inflammatory properties. nih.gov While specific studies on the hepatoprotective activity of this compound are not extensively detailed in the available literature, its known antioxidant capacity suggests a potential protective role against liver damage induced by oxidative stress.

Antiosteoporotic: Research into the antiosteoporotic effects of this compound is still in its early stages. The development of osteoporosis involves an imbalance between bone formation by osteoblasts and bone resorption by osteoclasts. nih.gov Some natural compounds have been shown to promote osteoblast differentiation and inhibit osteoclast activity. nih.govkobe-u.ac.jp Future studies are required to explore the potential of this compound in bone metabolism.

Antimalarial: Some anthraquinone derivatives have been investigated for their antimalarial activity. The mechanism of action for some antimalarial drugs involves interfering with the parasite's ability to detoxify heme. While specific data on the antiplasmodial activity of this compound is not widely available, the general class of compounds shows promise in this area.

Antiviral: The antiviral potential of lichen metabolites, including anthraquinones, has been a subject of interest. dovepress.com The mechanisms of antiviral action can be diverse, including the inhibition of viral replication and entry into host cells.

Immunomodulatory: The immunomodulatory effects of natural compounds involve their ability to influence the activity of immune cells and the production of signaling molecules like cytokines. While the specific immunomodulatory mechanisms of this compound are not yet fully understood, its anti-inflammatory properties suggest an interaction with the immune system.

Structure Activity Relationship Sar Studies of 1 Hydroxy 8 Methoxyanthracene 9,10 Dione Derivatives

Impact of Hydroxyl and Methoxy (B1213986) Substitutions on Biological Efficacy

The presence and placement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the anthraquinone (B42736) scaffold are critical determinants of biological activity. These functional groups significantly alter the electronic properties, polarity, solubility, and hydrogen-bonding capabilities of the molecule, thereby affecting its interaction with biological targets. chemrxiv.org

The polarity of substituents is closely related to certain biological activities, such as antibacterial effects. nih.gov Hydroxyl groups, in particular, can act as both hydrogen bond donors and acceptors. This ability is vital for molecular recognition and binding to biological targets like enzymes and DNA. For instance, the 1-hydroxy group in some anthraquinone derivatives is capable of forming hydrogen bonds with amino acid residues like GLN778 and ARG503 in topoisomerase II, an important anticancer drug target. researchgate.net Furthermore, the presence of phenolic hydroxyl groups contributes significantly to the antioxidant activity of anthraquinones by facilitating the scavenging of free radicals. rsc.org

Research into anthraquinonyl glucosaminosides has shown that increasing the number of hydroxyl groups on the anthraquinone nucleus can lead to an increase in the generation of superoxide (B77818) radicals. researchgate.net This highlights that while hydroxylation can be beneficial, the degree and position of substitution must be carefully optimized. Methoxy groups, while unable to donate hydrogen bonds, influence the molecule's lipophilicity and electronic distribution. In some series of aryl-substituted 1-hydroxyanthraquinones, methoxy substitution was found to be more favorable for anticancer efficacy compared to fluoro or trifluoromethyl substitutions. researchgate.net The interplay between hydroxyl and methoxy groups thus allows for fine-tuning of a compound's pharmacological properties. researchgate.net

Role of the Anthraquinone Backbone and Substituent Positions in Activity

The specific positions of substituents on this backbone have a profound impact on biological outcomes. The substitution pattern dictates the molecule's precise shape and electronic surface, influencing how it docks with its target. A notable example is the difference in activity between dihydroxyanthraquinone isomers. Studies have shown that a 1,4-dihydroxy substitution pattern results in significantly higher superoxide generation compared to a 1,8-dihydroxy pattern, indicating that the relative positioning of hydroxyl groups dramatically alters redox properties. researchgate.net Similarly, the bioactivity of anthraquinones has been correlated with the presence of hydroxyl groups at positions C-1 through C-8 and the nature of substituents at the C-3 position. frontiersin.org The introduction of electron-donating groups at specific positions, such as R2 and R3, has been shown to improve the activity of certain derivatives. numberanalytics.com This positional dependence underscores the importance of regiochemistry in the design of targeted anthraquinone-based agents.

Influence of Side Chain Modifications on Pharmacological Profiles

Modifying the anthraquinone scaffold with various side chains is a key strategy for diversifying and optimizing pharmacological activity. nih.gov These modifications can enhance target specificity, improve pharmacokinetic properties, and introduce new mechanisms of action. researchgate.netnih.gov

One effective approach is the conjugation of the anthraquinone core with amino acids. A study on 1-nitro-2-acyl anthraquinones found that derivatives with a leucine (B10760876) side chain exhibited potent anti-proliferative activity against colon cancer cells. researchgate.net Other anthraquinone–amino acid conjugates have demonstrated immunomodulatory activity. researchgate.net Another strategy involves increasing the lipophilicity of the molecule to improve its ability to permeate cell membranes. This has been achieved by conjugating anthraquinones with fatty acids or by introducing lipophilic groups like isopentenyl moieties, which can enhance antibacterial activity. numberanalytics.comnih.gov

| Side Chain Modification Type | Example Moiety | Observed Impact on Pharmacological Profile | Reference |

|---|---|---|---|

| Amino Acid Conjugation | Leucine | Enhanced anti-proliferative activity against cancer cells. | researchgate.net |

| Lipophilic Groups | Di-isopentenyl | Improved antibacterial activity. | numberanalytics.com |

| Fatty Acid Conjugation | Short-chain fatty acids | Increased lipophilicity, facilitating cell membrane permeation. | nih.gov |

| Alkylation/Etherification | Prenyl group | Alters interaction with cellular membranes and targets. | researchgate.net |

Stereochemical Considerations in Anthraquinone Bioactivity

While the 1-hydroxy-8-methoxyanthracene-9,10-dione molecule itself is planar and achiral, stereochemistry becomes a critical consideration when the core structure is modified in ways that create chiral centers or axes. The three-dimensional arrangement of atoms can significantly influence a molecule's ability to bind to chiral biological targets such as proteins and nucleic acids.

A primary example involves the addition of chiral substituents, such as sugar moieties in glycosides. Anthraquinonyl glucosaminosides, for instance, contain chiral centers within the glucose unit, and their specific stereoconfiguration is crucial for their interaction with DNA and their resulting biological activity. researchgate.net Similarly, conjugating anthraquinones with chiral amino acids introduces stereocenters that can dictate binding affinity and efficacy.

Stereochemistry also becomes paramount when the anthraquinone backbone itself is modified to be non-planar. For example, tetrahydroanthraquinones, in which one of the aromatic rings is hydrogenated, contain multiple chiral centers. The specific stereoisomer of these compounds can dramatically affect their anti-tumor and antimicrobial activities.

Furthermore, in highly substituted and sterically hindered anthraquinone derivatives, the phenomenon of atropisomerism can occur. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, creating axial chirality. researchgate.net This adds another layer of structural complexity that can be exploited in drug design to optimize interactions with specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models provide valuable insights into the physicochemical properties that govern efficacy and are used to predict the activity of novel compounds, thereby guiding rational drug design. Several QSAR studies have been conducted on anthraquinone derivatives to elucidate the structural requirements for various biological activities.

A three-dimensional QSAR (3D-QSAR) study of amide anthraquinone derivatives with antitumor activity utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.gov The resulting models indicated that both steric and electrostatic fields are critical for activity. The CoMFA model revealed that introducing smaller molecular groups in certain regions could enhance anti-proliferative effects, while the CoMSIA model showed that positive electrostatic potential around the anthraquinone ring and side chain was favorable. nih.gov

Another 3D-QSAR study on anthraquinone derivatives as inhibitors of the enzyme phosphoglycerate mutase 1 (PGAM1) also yielded robust CoMFA and CoMSIA models with good predictive abilities. nih.gov These computational models, often combined with molecular docking simulations, help to visualize the interactions between the anthraquinone ligands and the active site of the target protein, identifying key residues crucial for binding. nih.gov QSAR analyses can incorporate a wide range of molecular descriptors, including electronic properties (like HOMO/LUMO energies), hydrophobicity (logP), and steric parameters, to build predictive models for activities ranging from enzyme inhibition to cytotoxicity. nih.gov

| Study Focus | QSAR Method(s) | Biological Activity Modeled | Key Findings / Important Descriptors | Reference |

|---|---|---|---|---|

| Amide Anthraquinone Derivatives | 3D-QSAR (CoMFA, CoMSIA) | Antitumor / Anti-proliferative | Steric and electrostatic fields are critical. Favorable regions for small groups and positive potential were identified. | nih.gov |

| Anthraquinone Derivatives | 3D-QSAR (CoMFA, CoMSIA), MD Simulations | PGAM1 Enzyme Inhibition | Models showed good predictive ability for designing new inhibitors. Key amino acid residues for binding were identified. | nih.gov |

| General Anthraquinone Derivatives | QSAR (Hypermolecule scheme) | logP and LD₅₀ | Successful models were built and validated to predict physicochemical properties and toxicity. | nih.gov |

| Hydroxyanthraquinones | QSAR | Free Radical Scavenging | Models help understand mechanisms and predict antioxidant properties. | researchgate.net |

Advanced Analytical and Spectroscopic Characterization in 1 Hydroxy 8 Methoxyanthracene 9,10 Dione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 1-Hydroxy-8-methoxyanthracene-9,10-dione.

¹H NMR spectroscopy provides information about the chemical environment of protons. For anthraquinone (B42736) derivatives, the aromatic protons typically resonate in the downfield region of the spectrum. The hydroxyl proton is often observed at a significantly downfield chemical shift due to hydrogen bonding with the adjacent carbonyl group.

¹³C NMR spectroscopy offers a detailed map of the carbon skeleton. The spectrum for this compound would be expected to show 15 distinct carbon signals, corresponding to its molecular formula C₁₅H₁₀O₄. The carbonyl carbons (C=O) are characteristically found at the most downfield positions, typically above 180 ppm. The presence of a hydrogen-bonded carbonyl group can shift its resonance to a higher frequency (downfield) compared to the non-hydrogen-bonded carbonyl. A 13C NMR spectrum is available on PubChem, though detailed assignments require further analysis. nih.gov

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.

Standard Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight of 254.24 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum can also offer structural clues.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For a compound with the formula C₁₅H₁₀O₄, the expected exact mass would be approximately 254.0579 Da. This precise measurement is critical for confirming the molecular formula and distinguishing it from other isomers.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals key vibrational frequencies characteristic of its structure.

A notable feature in the IR spectrum of this compound is the presence of two distinct carbonyl (C=O) stretching bands. One band, appearing at a higher wavenumber (around 1670.20 cm⁻¹), is attributed to the free carbonyl group at the C-10 position. The second band, shifted to a lower frequency (around 1637.50 cm⁻¹), corresponds to the carbonyl group at the C-9 position, which is involved in intramolecular hydrogen bonding with the hydroxyl group at C-1. This hydrogen bonding weakens the C=O double bond, resulting in a lower vibrational frequency. researchgate.net

Other expected characteristic absorption bands would include those for O-H stretching of the hydroxyl group, C-H stretching of the aromatic rings and the methoxy (B1213986) group, C=C stretching of the aromatic rings, and C-O stretching of the ether and phenol (B47542) groups.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| Hydroxyl (O-H) | ~3200-3600 | Broad, due to hydrogen bonding |

| Aromatic C-H | ~3000-3100 | Stretching vibration |

| Aliphatic C-H (methoxy) | ~2850-2960 | Stretching vibration |

| Carbonyl (C=O) | ~1670 | Free carbonyl at C-10 |

| Carbonyl (C=O) | ~1638 | Hydrogen-bonded carbonyl at C-9 |

| Aromatic C=C | ~1450-1600 | Ring stretching vibrations |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems, known as chromophores. The extended π-system of the anthraquinone core in this compound results in characteristic absorption bands in the UV-Vis region.

The spectrum is typically characterized by several absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of auxochromic groups, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups, can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the parent anthraquinone molecule. Studies on thin films of this compound have determined its optical band gap to be in the range of 1.87–2.02 eV, which corresponds to absorption in the visible region of the electromagnetic spectrum. researchgate.net This absorption of visible light is responsible for the colored nature of anthraquinone compounds.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

For this compound, a single-crystal X-ray diffraction analysis would confirm the planarity of the anthraquinone ring system and detail the intramolecular hydrogen bonding between the C-1 hydroxyl group and the C-9 carbonyl oxygen. Furthermore, it would reveal how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking and hydrogen bonding, which influence the material's physical properties. While no specific crystallographic data for the title compound was found in the provided search results, studies on closely related anthraquinone derivatives have been successfully used to elucidate their solid-state structures.

Future Directions and Research Gaps for 1 Hydroxy 8 Methoxyanthracene 9,10 Dione

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The future synthesis of 1-Hydroxy-8-methoxyanthracene-9,10-dione and its analogs could benefit from the adoption of green chemistry principles. tandfonline.com While traditional methods for synthesizing substituted anthraquinones often rely on Friedel-Crafts reactions, Diels-Alder reactions, and nucleophilic substitutions, these can involve harsh reagents and generate significant waste. dnu.dp.ua The exploration of more sustainable and efficient synthetic routes is a critical future direction.

Recent advancements in catalysis offer promising alternatives. For instance, the use of inexpensive, non-toxic, and readily available catalysts like alum in aqueous media has been shown to be effective for the synthesis of other anthraquinone (B42736) derivatives. tandfonline.com Microwave-assisted synthesis under solvent-free conditions also presents a rapid and environmentally friendly approach that could be adapted for this compound. rasayanjournal.co.in Furthermore, investigating biocatalytic methods, leveraging enzymes for specific transformations, could lead to highly selective and sustainable production processes. A key research gap is the development of a regioselective synthesis that can be easily scaled up, a challenge in the synthesis of many substituted anthraquinones. nih.gov

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Aqueous Media Catalysis | Use of a non-toxic solvent, inexpensive catalyst. tandfonline.com | Optimization of reaction conditions for specific isomers. |

| Microwave-Assisted Synthesis | Reduced reaction times, solvent-free conditions. rasayanjournal.co.in | Adapting the methodology for the specific functional groups of the target molecule. |

| Biocatalysis | High selectivity, mild reaction conditions. | Identification and engineering of suitable enzymes. |

In-depth Mechanistic Studies of Biological Activities at Molecular and Cellular Levels

The identification of this compound as a 6PGD inhibitor opens the door to a deeper investigation of its mechanism of action. nih.gov While its inhibitory activity is established, the precise molecular interactions and the downstream cellular consequences are not fully elucidated. Future research should focus on detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

At the cellular level, studies on the effects of 6PGD inhibition by the closely related compound physcion (B1677767) have shown an increase in reactive oxygen species (ROS), activation of AMP-activated protein kinase (AMPK), and subsequent inhibition of the mTOR pathway. nih.gov It is crucial to investigate whether this compound elicits similar effects. Research should explore its impact on cellular redox homeostasis, lipid biosynthesis, and cell cycle progression in various cell lines, particularly in cancer cells where the pentose (B10789219) phosphate (B84403) pathway is often upregulated. nih.gov A significant research gap is the lack of comprehensive studies to identify other potential cellular targets of this compound beyond 6PGD.

Development of this compound as a Chemical Probe for Biological Targets

Given its defined biological activity, this compound has the potential to be developed into a chemical probe to study the function and regulation of 6PGD. Chemical probes are small molecules that can be used to perturb and study biological systems. The development of anthraquinone derivatives as probes for electron transfer studies in DNA highlights the versatility of this chemical scaffold. gsu.edu

To function as a chemical probe, derivatives of this compound could be synthesized with modifications that allow for visualization (e.g., fluorescent tags) or affinity-based pulldown experiments (e.g., biotinylation). These probes would be invaluable tools for identifying the binding partners of 6PGD, studying its subcellular localization, and investigating its role in various cellular processes. A key challenge and research gap is the design and synthesis of derivatives that retain potent and selective inhibitory activity while incorporating the necessary functional groups for a probe. nih.govfrontiersin.orgresearchgate.netelsevierpure.com

Computational Chemistry and Molecular Docking Studies for Target Identification and Lead Optimization

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for understanding the binding of small molecules to their protein targets and for guiding the design of more potent and selective inhibitors. mdpi.com Molecular docking studies of the similar compound physcion with 6PGD have suggested a binding pocket near the substrate-binding site, involving hydrophobic interactions and hydrogen bonding. nih.gov

Future computational work should focus on building a robust in silico model for the interaction of this compound with human 6PGD. This would involve molecular docking to predict the binding pose and MD simulations to assess the stability of the protein-ligand complex. rsc.org These studies can elucidate the key amino acid residues involved in the interaction and guide the rational design of new analogs with improved affinity and selectivity. Furthermore, quantitative structure-activity relationship (QSAR) studies could be employed to correlate the structural features of a series of analogs with their biological activity, providing a predictive model for lead optimization. nih.gov A significant research gap is the absence of published computational studies specifically focused on this compound.

Table 2: Key Computational Approaches for Future Research

| Computational Method | Research Goal | Expected Outcome |

| Molecular Docking | Predict the binding mode with 6PGD. nih.gov | Identification of key interacting residues and binding conformation. |

| Molecular Dynamics (MD) Simulations | Assess the stability of the protein-ligand complex. rsc.org | Understanding the dynamic nature of the interaction and binding free energies. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. nih.gov | Predictive model for designing more potent inhibitors. |

Investigation of Material Science Applications beyond Pharmaceutical Uses

The anthraquinone scaffold is not only relevant in a biological context but also possesses interesting properties for material science applications. Anthraquinone-based materials are being explored for their use in energy storage, particularly in redox flow batteries and as organic electrode materials. rsc.orgarabjchem.orgnih.govresearchgate.netrsc.orgresearchgate.netdtu.dk The redox activity of the quinone moiety makes it an attractive candidate for these applications.

Future research could explore the potential of this compound and its derivatives as components in functional organic materials. The presence of hydroxyl and methoxy (B1213986) groups can influence the electronic properties and intermolecular interactions, which are critical for material performance. rsc.org Investigations into its electrochemical properties, such as its redox potential and stability, are warranted. Furthermore, the development of polymers incorporating the this compound unit could lead to new materials with tailored properties for applications in organic electronics or as photocatalysts. researchgate.netresearchgate.net A major research gap is the complete lack of studies on the material science applications of this specific compound.

Conclusion

Synthesis of Current Knowledge on 1-Hydroxy-8-methoxyanthracene-9,10-dione

This compound is an organic compound belonging to the anthraquinone (B42736) family, a large class of naturally occurring and synthetic molecules characterized by a 9,10-dioxoanthracene core structure. mdpi.comchemeo.com This specific derivative has been identified in the fungus Grosmannia wageneri. nih.gov The compound is also known by several synonyms, including 1-Hydroxy-8-methoxyanthraquinone and 6PGD-IN-S3. nih.govcenmed.com

Biochemically, its most significant reported activity is the inhibition of the enzyme 6-phosphogluconate dehydrogenase (6PGD). cenmed.com Research has determined its half-maximal inhibitory concentration (IC50) to be 17.8µM and its dissociation constant (Kd) to be 17.1 µM for this enzyme. cenmed.com Stemming from this inhibitory action, this compound has been shown to possess antitumor activity. cenmed.com Its fundamental chemical and physical properties have been computationally determined and are summarized in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C15H10O4 |

| Molecular Weight | 254.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5539-66-2 |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

Implications for Drug Discovery and Chemical Synthesis

The established role of this compound as a 6PGD inhibitor carries significant implications for drug discovery, particularly in the field of oncology. The 6PGD enzyme is a key component of the pentose (B10789219) phosphate (B84403) pathway, which is frequently upregulated in cancer cells to generate NADPH for reductive biosynthesis and to counteract oxidative stress. By inhibiting this enzyme, the compound can disrupt cancer cell metabolism and redox balance, presenting a promising avenue for novel anti-cancer therapies. cenmed.com This aligns with the broader therapeutic history of the anthraquinone class, which has yielded clinically important antitumor agents like mitoxantrone (B413) that often interact with DNA and topoisomerase enzymes. nih.govresearchgate.net

From a chemical synthesis perspective, this compound serves as a valuable molecular scaffold. The anthraquinone core is a privileged structure in medicinal chemistry, and the specific 1-hydroxy-8-methoxy substitution pattern provides a unique starting point for the development of new derivatives. nih.gov Synthetic strategies can be employed to modify the anthraquinone skeleton, potentially leading to analogues with enhanced potency, greater selectivity for 6PGD, improved pharmacokinetic profiles, or even novel biological activities. The existing literature on the synthesis of various substituted 1-hydroxyanthraquinones demonstrates the feasibility of creating diverse chemical libraries based on this core structure for biological screening. nih.gov

Call for Further Interdisciplinary Research and Collaboration

While the initial findings on this compound are promising, they represent only the preliminary stages of what could be a fruitful area of research. A concerted and interdisciplinary effort is now required to fully elucidate its therapeutic potential. There is a clear need for further investigation into the precise molecular mechanisms underlying its antitumor effects beyond 6PGD inhibition. Comprehensive screening of the compound against a broad panel of human cancer cell lines, followed by in vivo studies in animal models, is essential to validate its efficacy and define its potential clinical applications.

Furthermore, a focused medicinal chemistry campaign should be initiated to conduct structure-activity relationship (SAR) studies. The synthesis and biological evaluation of novel analogues will be critical for optimizing the lead compound and understanding the chemical features necessary for potent and selective 6PGD inhibition. Such an endeavor necessitates close collaboration among synthetic organic chemists, biochemists, molecular biologists, and pharmacologists. This synergistic approach will be indispensable for translating the foundational knowledge of this compound into tangible therapeutic strategies, potentially yielding new agents for the treatment of cancer and other diseases.

Q & A

Q. What are the common synthetic routes for 1-Hydroxy-8-methoxyanthracene-9,10-dione, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the anthracene-9,10-dione core. Key steps include:

- Nitration : Introduction of nitro groups to anthracene derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .

- Reduction : Conversion of nitro to amino groups using reducing agents like SnCl₂ or catalytic hydrogenation .

- Methoxy/Hydroxy Substitution : Alkylation or hydroxylation reactions (e.g., using methyl iodide for methoxy groups or NaOH for hydroxy groups) .

Optimization of solvent polarity, temperature, and catalysts (e.g., phase-transfer catalysts for alkylation) is critical. For example, using polar aprotic solvents (DMF) enhances nucleophilic substitution efficiency, while elevated temperatures (80–120°C) improve reaction rates .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of particulate matter, as the compound may irritate the respiratory system .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent dust dispersion .

Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, hydroxy protons as broad singlets) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and resolve structural analogs .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 285.076 for C₁₅H₁₂O₄) .

Advanced Research Questions

Q. How does this compound interact with DNA, and what methodologies are used to study this?

The compound intercalates between DNA base pairs via its planar anthraquinone core, disrupting replication. Advanced methods include:

- Thermal Denaturation (Tm) Assays : Monitor increases in DNA melting temperature (ΔTm) to quantify binding strength .

- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon ligand binding .

- Molecular Dynamics Simulations : Model interactions using software like AMBER or GROMACS to predict binding modes and free energy profiles .

Q. What structure-activity relationships (SAR) govern its cytotoxicity, and how can side-chain modifications enhance activity?

- Side-Chain Length : Derivatives with alkylamino chains (e.g., hexyl) show improved lipophilicity and membrane permeability, enhancing cellular uptake .

- Substitution Position : Methoxy groups at C-8 reduce steric hindrance, allowing better intercalation compared to bulkier substituents .

- Electron-Withdrawing Groups : Nitro or chloro substituents at C-3 increase redox activity, promoting ROS generation and apoptosis .

Q. How can computational methods optimize derivatives of this compound for targeted anticancer activity?

- Virtual Screening : Use docking tools (AutoDock Vina) to prioritize derivatives with high affinity for cancer targets (e.g., topoisomerase II or EYA3 phosphatase) .

- QSAR Modeling : Correlate molecular descriptors (logP, polar surface area) with IC₅₀ values to predict potency .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) to eliminate toxic candidates early .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported cytotoxicity data across studies?

- Standardize Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT vs. SRB assays) to minimize variability .

- Control Redox Interference : Pre-treat cells with antioxidants (N-acetylcysteine) to isolate compound-specific effects from ROS-mediated toxicity .

- Validate Purity : Ensure compounds are free from trace solvents (DMSO) or synthetic byproducts via HPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.